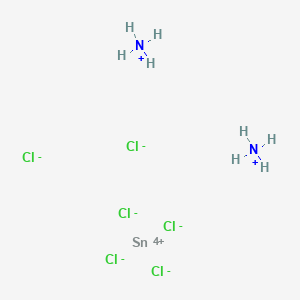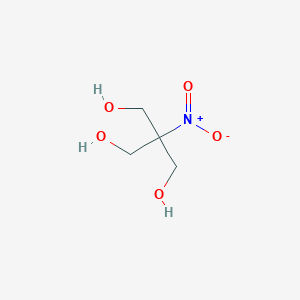
3-Benzyl-2-hydroxybenzoic acid
Vue d'ensemble
Description
3-Benzyl-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, where a benzyl group is attached to the third carbon of the benzoic acid ring, and a hydroxyl group is attached to the second carbon
Applications De Recherche Scientifique
3-Benzyl-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Safety and Hazards
Orientations Futures
Mécanisme D'action
- Salicylic acid, a related compound, irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes, contributing to its analgesic and anti-inflammatory effects .
- 3-benzyl-2-hydroxybenzoic acid likely interacts with its target through electrophilic attack or hydrogen bonding. The benzyl group provides stability to the carbocation formed during electrophilic reactions .
- In aqueous environments, hydrogen bonds between the compound and water molecules may hinder the approach of hydroxyl radicals to benzene rings, affecting its reactivity .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
3-Benzyl-2-hydroxybenzoic acid, like other hydroxybenzoic acids, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism . These interactions can lead to proteins and DNA damage in plant cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can powerfully reduce ion uptake, photosynthesis, and water transpiration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can participate in free radical reactions, leading to the formation of new compounds .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, daily oral doses of hydroxybenzoic acids have been shown to protect mice against stress-triggered alterations in body weights and core temperatures .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For example, the biosynthesis of hydroxybenzoic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with 2-hydroxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products:
Oxidation: Formation of 3-benzyl-2-ketobenzoic acid or 3-benzyl-2-carboxybenzoic acid.
Reduction: Formation of 3-methyl-2-hydroxybenzoic acid.
Substitution: Formation of 3-benzyl-2-chlorobenzoic acid.
Comparaison Avec Des Composés Similaires
Salicylic Acid (2-Hydroxybenzoic Acid): Similar structure but lacks the benzyl group.
p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.
3,5-Dihydroxybenzoic Acid: Additional hydroxyl group at the fifth carbon.
Uniqueness: 3-Benzyl-2-hydroxybenzoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its hydrophobic interactions and influence its reactivity compared to other hydroxybenzoic acids.
Propriétés
IUPAC Name |
3-benzyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVVASYGZFERRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552521 | |
| Record name | 3-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16122-06-8 | |
| Record name | 3-Benzyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














